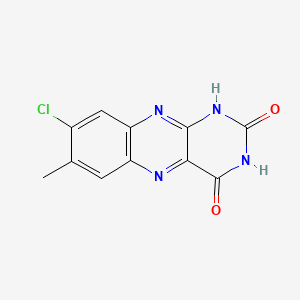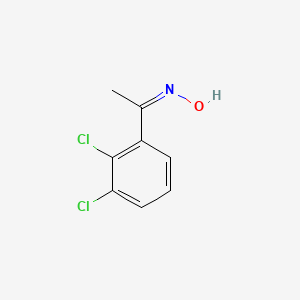
N2-(1-Oxobutyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(1-Oxobutyl)-L-lysine is a derivative of the amino acid lysine, where the amino group at the second position is substituted with a 1-oxobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Oxobutyl)-L-lysine typically involves the reaction of L-lysine with butyric anhydride or butyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N2-(1-oxobutyl) derivative. The reaction conditions often include:
Temperature: Typically around 50-100°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include water, ethanol, or other polar solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for purification, such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N2-(1-Oxobutyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxo derivatives, while reduction may produce N2-(1-hydroxybutyl)-L-lysine.
Aplicaciones Científicas De Investigación
N2-(1-Oxobutyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(1-Oxobutyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the active sites of enzymes, thereby altering their activity. The pathways involved can include:
Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
N2-(1-Oxobutyl)-L-arginine: Similar structure but with an arginine backbone.
N2-(1-Oxobutyl)-L-methionine: Contains a methionine backbone instead of lysine.
Uniqueness
N2-(1-Oxobutyl)-L-lysine is unique due to its specific interaction with lysine-specific enzymes and its potential for selective modification of lysine residues in proteins. This makes it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
75383-79-8 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(butanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-2-5-9(13)12-8(10(14)15)6-3-4-7-11/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Clave InChI |
VAWJDJJVJBQDHP-QMMMGPOBSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
CCCC(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


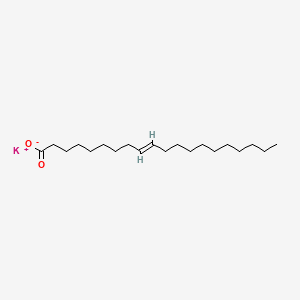
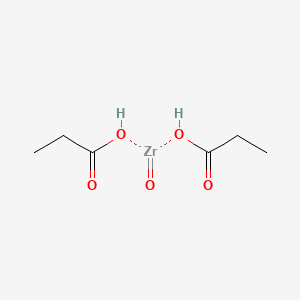

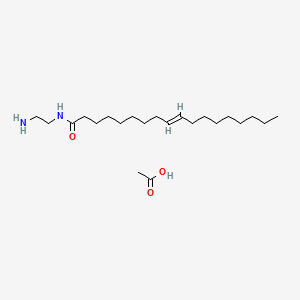
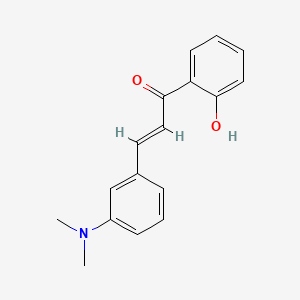
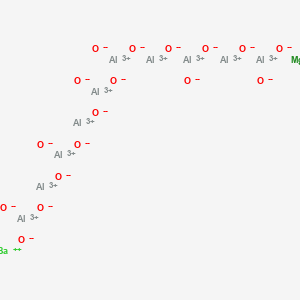
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
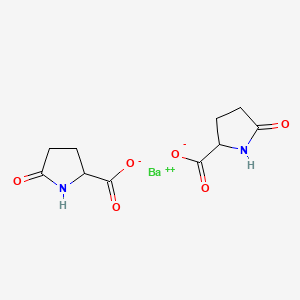
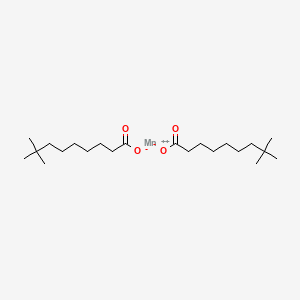
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

